2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
The compound 2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic molecule featuring:
- An oxazole core substituted at position 4 with a carbonitrile group.
- A 4-(4-methylbenzoyl)piperazinyl moiety at position 5, which may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16-4-6-17(7-5-16)23(29)27-10-12-28(13-11-27)24-19(15-25)26-22(32-24)18-8-9-20(30-2)21(14-18)31-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVABRHIWMJDEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the oxazole ring with a 3,4-dimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the oxazole intermediate.
Addition of the Methylbenzoyl Group: The final step involves the acylation of the piperazine ring with a 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets and pathways.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl and benzoyl groups:
Key Observations from Structural Comparisons
Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound (electron-donating) contrasts with the 4-fluorophenyl group in Analog 2 (electron-withdrawing). Fluorine’s electronegativity may enhance binding to aromatic residues in enzymes or receptors, as seen in fluorinated drug candidates . The 4-methylbenzoyl group in the target compound vs. the 4-methoxybenzoyl in Analog 1 affects lipophilicity.
Piperazinyl Linker Modifications :
- The 4-methylbenzoyl-piperazine moiety in the target compound provides steric bulk compared to the unsubstituted piperazine in compounds from (e.g., 2-(3,4-dimethoxyphenyl)-8-methyl-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one). Bulkier substituents could reduce off-target interactions but may limit conformational flexibility .
Core Heterocycle Variations: The oxazole-carbonitrile core in the target compound differs from the pyridopyrimidinone scaffold in . Oxazole’s aromaticity and planar structure may favor interactions with flat binding pockets, whereas pyridopyrimidinones offer hydrogen-bonding sites .
Hypothetical Pharmacological Implications
- Analog 2 (Fluorinated) : Fluorine’s electronegativity could enhance binding to ATP-binding cassettes or kinases, as observed in fluorinated kinase inhibitors .
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound notable for its complex structure and potential medicinal applications. This compound belongs to the class of piperazine derivatives and features an oxazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties. The aim of this article is to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The structure includes a piperazine moiety, an oxazole ring, and aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.5 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multiple steps in organic chemistry, including the formation of key intermediates. Key reagents include dichloromethane and dimethylformamide, with purification methods such as column chromatography being employed to isolate the final product .
The biological activity of this compound is primarily linked to its interaction with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit significant activity against cancer cells by inhibiting pathways related to cell proliferation and survival .
Anticancer Activity
Studies have shown that piperazine derivatives can possess anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has also been documented. The compound has shown promise in inhibiting bacterial growth and may act through disrupting bacterial cell membranes or interfering with metabolic pathways .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of a series of piperazine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin, suggesting potential as alternative therapeutic agents .
- Antioxidative Studies : Another investigation focused on the antioxidative properties of similar piperazine derivatives, revealing that they could mitigate oxidative damage via the IL-6/Nrf2 signaling pathway, which is crucial for cellular defense mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
